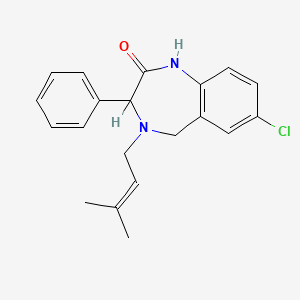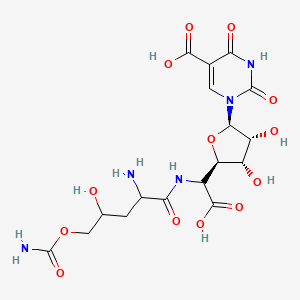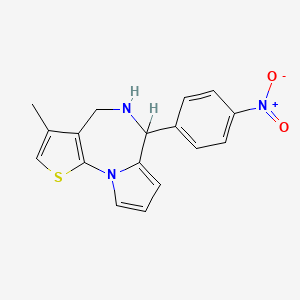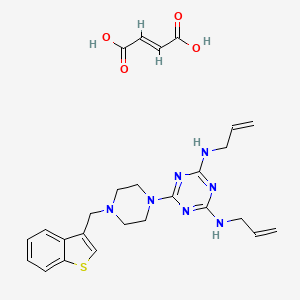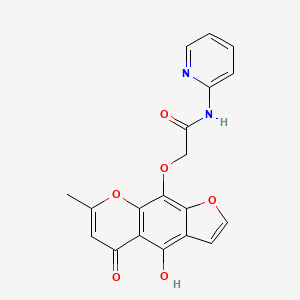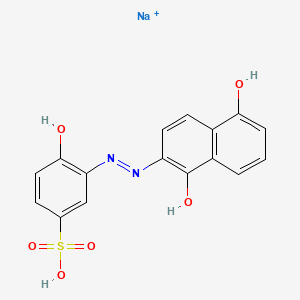
6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-11-(4-(4-chlorophenyl)-1-piperazinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-11-(4-(4-chlorophenyl)-1-piperazinyl)- is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a cycloheptaquinoline core with a tetrahydro substitution and a piperazinyl group attached to a chlorophenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-11-(4-(4-chlorophenyl)-1-piperazinyl)- typically involves a multi-step process. One efficient and eco-friendly synthetic route is the Friedländer quinoline synthesis. This method starts from various 2-aminobenzophenones and mono- or dicarbonyl synthons and uses reusable Nafion NR50 material as a solid catalyst in ethanol under microwave irradiation . This approach not only enhances the reaction efficiency but also minimizes the environmental impact.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of solid catalysts and microwave irradiation can be adapted for larger-scale reactions, ensuring consistent yield and purity. Additionally, continuous flow reactors may be employed to further optimize the production process.
化学反応の分析
Types of Reactions
6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-11-(4-(4-chlorophenyl)-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The piperazinyl group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-11-(4-(4-chlorophenyl)-1-piperazinyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer and anti-inflammatory agent.
Industry: It is used in the development of new materials and catalysts.
作用機序
The mechanism of action of 6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-11-(4-(4-chlorophenyl)-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The piperazinyl group allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure without the tetrahydro and piperazinyl substitutions.
Tetrahydroquinoline: Lacks the piperazinyl and chlorophenyl groups.
Piperazine: Does not have the quinoline core.
Uniqueness
6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-11-(4-(4-chlorophenyl)-1-piperazinyl)- is unique due to its combination of a quinoline core with a tetrahydro substitution and a piperazinyl group attached to a chlorophenyl ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
113106-55-1 |
|---|---|
分子式 |
C24H26ClN3 |
分子量 |
391.9 g/mol |
IUPAC名 |
11-[4-(4-chlorophenyl)piperazin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
InChI |
InChI=1S/C24H26ClN3/c25-18-10-12-19(13-11-18)27-14-16-28(17-15-27)24-20-6-2-1-3-8-22(20)26-23-9-5-4-7-21(23)24/h4-5,7,9-13H,1-3,6,8,14-17H2 |
InChIキー |
WOOHLHGBYRZPDI-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C3=CC=CC=C3N=C2CC1)N4CCN(CC4)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


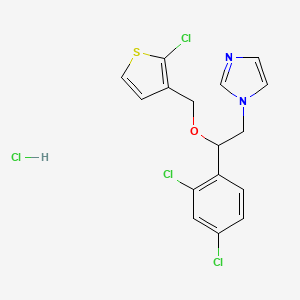
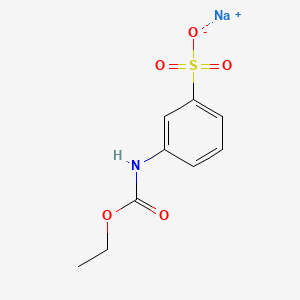
![[(3S,3aR,6S,6aS)-3-[3-(2,3-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12744655.png)
